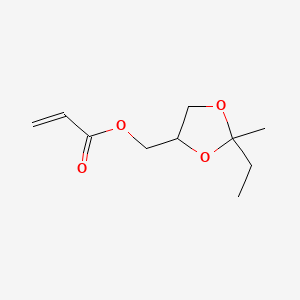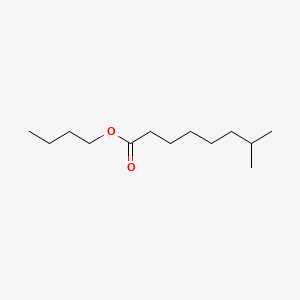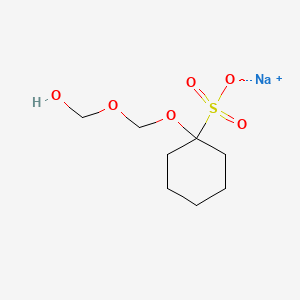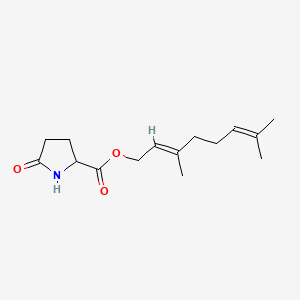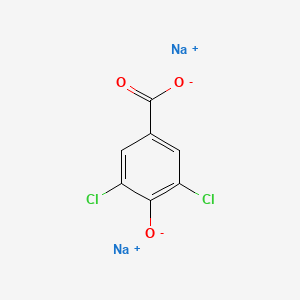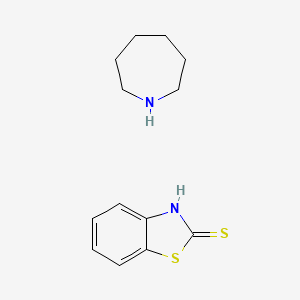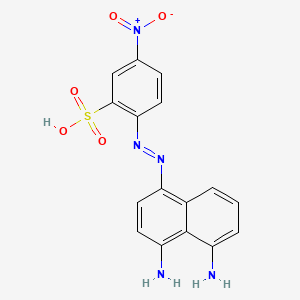
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid is a complex organic compound with the molecular formula C16H13N5O5S. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid typically involves a multi-step process:
Diazotization: The starting material, 4,5-diamino-1-naphthyl, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-nitrobenzenesulphonic acid under controlled pH conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration are meticulously controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Compounds with different functional groups replacing the sulfonic acid group.
Applications De Recherche Scientifique
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industries for coloring textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction is often mediated by the azo and nitro groups, which can undergo various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate: A sodium salt form of the compound with similar properties and applications.
4,5-Diamino-1-naphthyl azo compounds: Other azo compounds with different substituents on the naphthyl ring.
Uniqueness
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
93892-21-8 |
|---|---|
Formule moléculaire |
C16H13N5O5S |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-[(4,5-diaminonaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H13N5O5S/c17-11-3-1-2-10-13(7-5-12(18)16(10)11)19-20-14-6-4-9(21(22)23)8-15(14)27(24,25)26/h1-8H,17-18H2,(H,24,25,26) |
Clé InChI |
DJRGSBQSDHTWGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)N)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


